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molecular formula C9H18ClNO3 B1419735 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 193537-80-3

1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1419735
M. Wt: 223.7 g/mol
InChI Key: ZYFWOAPOALIEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375105B2

Procedure details

Concentrated hydrochloric acid (200 ml) was added to a suspension of the product of Example 4 Step 1 (20 g, 93 mmol) in water (120 ml). The mixture was heated at 100° C. for 60 hours, cooled to room temperature and the solvent concentrated in vacuo. The residue was azeotroped with toluene (×5) and dried over phosphorus pentoxide. The resulting solid was triturated with diethyl ether and acetone to yield the title compound (14.0 g, 81%); MS (ES−) m/e 186 [M−H]−.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[ClH:1].C([O:4][C:5]([CH:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][O:15][CH3:16])[CH2:9][CH2:8]1)=[O:6])C>O>[ClH:1].[CH3:16][O:15][CH2:14][CH2:13][N:10]1[CH2:9][CH2:8][CH:7]([C:5]([OH:6])=[O:4])[CH2:12][CH2:11]1 |f:3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)CCOC
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene (×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with diethyl ether and acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.COCCN1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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